L-779,450 - 303727-31-3

L-779,450

Catalog Number: EVT-288222
CAS Number: 303727-31-3
Molecular Formula: C20H14ClN3O
Molecular Weight: 347.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

L-779,450 is a potent and selective inhibitor of RAF kinases, particularly targeting the BRAF V600E mutant kinase. [ [], [] ] RAF kinases are key components of the RAS/RAF/MEK/ERK signaling pathway, which plays a crucial role in regulating cell growth, proliferation, and survival. [ [] ] Dysregulation of this pathway, often due to mutations in BRAF, is frequently observed in various cancers, including melanoma. L-779,450 is primarily utilized as a tool in in vitro and in vivo studies to investigate the role of RAF kinases in various cellular processes and disease models.

Source and Classification

L-779450 is classified as a small molecule inhibitor. It belongs to a group of compounds known for their ability to modulate kinase activity, specifically targeting B-Raf. The chemical structure of L-779450 includes an imidazole ring, which is essential for its biological activity. The compound has been studied extensively in preclinical settings, providing insights into its potential therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of L-779450 involves a multi-step process that includes the formation of an imidazole ring and subsequent functionalization. Key steps in the synthesis are as follows:

  1. Formation of the Imidazole Ring: This initial step involves reacting 2-chloro-5-nitrophenol with 2-phenyl-4-(4-pyridinyl)-1H-imidazole-5-carbaldehyde under basic conditions.
  2. Reduction of the Nitro Group: The nitro group present in the compound is reduced to an amine using a reducing agent such as palladium on carbon in the presence of hydrogen gas.
  3. Cyclization: The amine undergoes cyclization to yield the final imidazole structure.

For industrial production, similar synthetic routes are employed but optimized for larger-scale synthesis. Continuous flow reactors are often utilized to enhance reaction efficiency, while purification techniques like crystallization and chromatography ensure high purity levels of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of L-779450 features an imidazole core, which is integral to its function as a B-Raf inhibitor. The compound's structural data includes:

  • Molecular Formula: C₁₅H₁₄ClN₃O₂
  • Molecular Weight: 303.727 g/mol
  • Key Functional Groups: Imidazole ring, nitro group, and aromatic components.

The three-dimensional conformation of L-779450 allows it to effectively bind to the active site of B-Raf kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in tumor growth .

Chemical Reactions Analysis

Types of Reactions

L-779450 can undergo several chemical reactions:

  1. Oxidation: Can be oxidized to form corresponding oxides.
  2. Reduction: Reduction reactions can convert nitro groups to amines.
  3. Substitution: Halogen atoms within the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate and chromium trioxide are common oxidizing agents used.
  • Reducing Agents: Palladium on carbon and hydrogen gas are typically employed for reduction processes.
  • Substitution Conditions: Nucleophilic substitution reactions may involve sodium hydroxide or potassium carbonate as reagents.
Mechanism of Action

The mechanism by which L-779450 exerts its effects involves binding to the B-Raf kinase domain, inhibiting its activity. This inhibition disrupts the Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival in cancerous cells. Studies have shown that L-779450 effectively reduces cell viability in B-Raf mutant cell lines by inducing apoptosis and inhibiting cellular signaling pathways associated with growth .

Physical and Chemical Properties Analysis

Physical Properties

L-779450 is characterized by several physical properties:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents; solubility in aqueous solutions may vary based on pH.

Chemical Properties

The chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers within its structure.

Relevant analyses indicate that L-779450 maintains integrity during typical experimental conditions, making it suitable for various applications in research settings .

Applications

L-779450 has diverse applications within scientific research:

  1. Cancer Research: Used extensively in studies focusing on B-Raf mutations, particularly in melanoma.
  2. Signal Transduction Studies: Investigates mechanisms within the Raf/MEK/ERK pathway.
  3. Drug Development: Serves as a lead compound for designing new anticancer drugs targeting B-Raf kinase.
  4. Biological Studies: Explores effects on cellular processes like apoptosis and autophagy due to Raf inhibition .
Molecular Mechanisms of Action in Kinase Inhibition

B-Raf Kinase Inhibition: Selectivity and Binding Dynamics

L-779450 is a potent and selective ATP-competitive inhibitor targeting the B-Raf kinase, with a dissociation constant (Kd) of 2.4 nM [7]. Its selectivity arises from its unique interaction with the kinase domain's activation segment, particularly in BRAF mutants. Structural analyses reveal that L-779450 stabilizes BRAF in an αC-helix "OUT" conformation, characteristic of the inactive kinase state (Figure 1c in [1]). This conformation disrupts the salt bridge between residues V600 and K507, essential for BRAF's catalytic activity [1] [3]. Unlike pan-RAF inhibitors (e.g., Sorafenib), L-779450 exhibits >100-fold selectivity for BRAF over CRAF in cellular assays, attributed to its preferential binding to BRAF's distinct phosphate-binding loop (P-loop) and DFG motif [3] [9]. However, its inhibition extends weakly to p38α MAPK (Kd ~120 nM), a kinase with structural homology to BRAF [7] [9].

Table 1: Selectivity Profile of L-779450

Kinase TargetAffinity (Kd or IC₅₀)Structural Basis of Interaction
B-Raf (V600E)2.4 nMHigh-affinity binding to activation segment
Wild-type B-Raf5.1 nMStabilizes αC-helix OUT conformation
C-Raf>500 nMWeak binding due to P-loop differences
p38α MAPK~120 nMStructural homology to BRAF kinase domain

Competitive ATP-Binding Site Interaction and Catalytic Domain Modulation

L-779450 functions as a Type I inhibitor, binding to the ATP-pocket of BRAF in its active DFG-in conformation [3] [9]. This binding is mediated through:

  • Hydrophobic interactions with the hinge region (Cys532) and gatekeeper residue (Thr529) [3].
  • Van der Waals contacts with the P-loop (residues G464-G469), restricting its flexibility [9].
  • Displacement of catalytic water molecules coordinating Mg²⁺ ions near the DFG motif (D594-F595-G596) [6].

Notably, L-779450 binding modulates the activation segment's conformation, preventing its phosphorylation at T599/S602 (activation loop) and blocking MEK recruitment [3] [6]. Mutations in the ATP-binding site (e.g., T529M gatekeeper mutation) abolish L-779450’s inhibitory effects, confirming direct competition with ATP [5]. This contrasts with Type II inhibitors (e.g., Sorafenib), which stabilize the DFG-out conformation and exhibit distinct allosteric effects [9].

Table 2: Structural Elements of BRAF Targeted by L-779450

Catalytic Domain ElementRole in CatalysisEffect of L-779450 Binding
ATP-binding siteATP coordinationCompetitive displacement of ATP
P-loop (G464-G469)Stabilizes ATP γ-phosphateRestricts flexibility, reduces catalytic efficiency
DFG motif (D594-F595-G596)Mg²⁺ coordinationAlters Mg²⁺ positioning, impairs phosphotransfer
Activation segment (T599-S602)MEK docking siteBlocks MEK binding and phosphorylation

Differential Inhibition Profiles Across RAF Isoforms (A-Raf, B-Raf, C-Raf)

L-779450 exhibits marked isoform selectivity within the RAF family:

  • B-Raf mutants: Strong inhibition of Class I (V600E/D/K, Kd 2.4–8 nM) and Class II (L597V, K601E) mutants [2] [9]. Class III mutants (G466V, D594G) show moderate sensitivity due to their heterodimer-dependent activation [2].
  • C-Raf: Minimal inhibition (Kd >500 nM) [5] [9]. L-779450 induces negligible C-Raf/B-Raf heterodimerization, unlike first-generation inhibitors.
  • A-Raf: No significant inhibition observed, attributed to divergent residues in its ATP-binding pocket [4].

Critically, L-779450 promotes B-Raf/KSR1 heterodimerization without requiring Ras activation. KSR1 (Kinase Suppressor of Ras), a scaffold protein with a pseudo-kinase domain, binds B-Raf via conserved dimer-interface residues (R509 in BRAF, R615 in KSR1) [5]. This interaction is:

  • Ras-independent, contrasting with C-Raf/B-Raf dimerization [5].
  • Localized in the cytosol, facilitated by L-779450’s induction of B-Raf’s open conformation [5].

Table 3: Efficacy of L-779450 Across RAF Isoforms and Mutants

RAF Isoform/Mutant ClassRepresentative MutationsInhibition EfficacyDimerization Induction
B-Raf Class I (V600 mutants)V600E, V600K++++ (IC₅₀ <10 nM)B-Raf/KSR1 (strong)
B-Raf Class II (non-V600, homodimers)L597V, K601E+++ (IC₅₀ 10–100 nM)B-Raf/KSR1 (moderate)
B-Raf Class III (non-V600, heterodimers)G466V, D594G++ (IC₅₀ >100 nM)Minimal
C-RafWild-type+ (IC₅₀ >500 nM)Negligible
A-RafWild-type- (No inhibition)None

Role in Paradoxical ERK Cascade Activation via RAF Dimerization

L-779450 induces paradoxical ERK activation in Ras-mutant cells through two interconnected mechanisms:

  • RAF Transactivation in Heterodimers: When bound to one protomer of a RAF dimer (B-Raf/C-Raf or B-Raf/KSR1), L-779450 allosterically activates the drug-free partner. This occurs because the inhibitor stabilizes an "active-like" conformation in the bound protomer, facilitating transphosphorylation of the activation loop in the unbound partner (e.g., C-Raf’s S338) [9]. This effect is Ras-GTP-dependent, as Ras promotes membrane localization and dimer assembly [8] [9].
  • Disruption of Auto-inhibitory P-loop Phosphorylation: BRAF undergoes auto-phosphorylation at the P-loop (e.g., S465), which suppresses its activity. L-779450 binding prevents this phosphorylation, releasing auto-inhibition and amplifying basal kinase activity [9].

Notably, L-779450-induced KSR1/B-Raf complexes compete with C-Raf/B-Raf dimers, modulating the magnitude of paradoxical ERK activation. In KSR1-expressing cells, KSR1 sequesters B-Raf from C-Raf, reducing C-Raf-dependent ERK signaling [5]. This competition explains cell-type variability in paradoxical activation and highlights KSR1 expression as a biomarker for predicting L-779450’s functional outcomes.

Table 4: Requirements for Paradoxical ERK Activation by L-779450

Molecular RequirementMechanistic RoleExperimental Evidence
Ras-GTP (mutant)Promotes RAF membrane recruitment and dimerizationAbolished in Ras-knockout cells [8]
RAF Dimer Interface (R509)Mediates protomer-protomer allosteryR509H mutation blocks dimerization and ERK activation [5] [9]
KSR1 ExpressionCompetes with C-Raf for B-Raf bindingEnhances cytosolic B-Raf/KSR1 complexes, reduces C-Raf activation [5]
P-loop IntegritySite of auto-inhibitory phosphorylationP-loop mutants show amplified paradoxical activation [9]

Properties

CAS Number

303727-31-3

Product Name

L-779450

IUPAC Name

2-chloro-5-(2-phenyl-5-pyridin-4-yl-1H-imidazol-4-yl)phenol

Molecular Formula

C20H14ClN3O

Molecular Weight

347.8 g/mol

InChI

InChI=1S/C20H14ClN3O/c21-16-7-6-15(12-17(16)25)19-18(13-8-10-22-11-9-13)23-20(24-19)14-4-2-1-3-5-14/h1-12,25H,(H,23,24)

InChI Key

WXJLXRNWMLWVFB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC(=C(C=C4)Cl)O

Solubility

Soluble in DMSO, not in water

Synonyms

L779450; L-779450; L 779450; L779,450; L 779,450; L-779,450.

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC(=C(C=C4)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.